molecular formula C16H18F4N2O3 B2685597 N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide CAS No. 1251623-27-4

N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide

Cat. No.: B2685597
CAS No.: 1251623-27-4
M. Wt: 362.325
InChI Key: DUVFMYZEHPXVIG-UHFFFAOYSA-N
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Description

N'-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a bis-amide derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 4-fluorophenyl group. This fluorinated aromatic system is linked via a methylene bridge to the ethanediamide backbone, with the terminal amide nitrogen bearing a 2,2,2-trifluoroethyl substituent. The compound combines multiple pharmacophoric elements:

  • Fluorinated aromatic ring: Enhances lipophilicity and metabolic stability, common in CNS-active and anticancer agents .
  • Trifluoroethyl group: Increases electron-withdrawing effects and resistance to enzymatic degradation .

While specific biological data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives studied for therapeutic applications, such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F4N2O3/c17-12-3-1-11(2-4-12)15(5-7-25-8-6-15)9-21-13(23)14(24)22-10-16(18,19)20/h1-4H,5-10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVFMYZEHPXVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NCC(F)(F)F)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxan Ring: The oxan ring is synthesized by reacting a suitable precursor with a fluorophenyl compound under controlled conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the intermediate compound.

    Coupling with Ethanediamide: The final step involves coupling the intermediate compound with ethanediamide under appropriate reaction conditions to form the desired product.

Industrial Production Methods

Industrial production of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bis-Amide Scaffolds

describes bis-amide derivatives (e.g., compounds 44–47 , 51–53 ) with variable aryl substituents. Key comparisons:

Feature Target Compound Compounds (e.g., 44–47)
Core Structure Ethanediamide with oxane-fluorophenyl and trifluoroethyl groups Bis-amide with substituted aryl-methylene linkers
Substituents 4-Fluorophenyl (electron-withdrawing), trifluoroethyl Varied: 4-chlorophenyl, p-tolyl, 4-CF₃-phenyl, etc.
Synthetic Yield Not reported 48–72% (e.g., compound 44 : 65%)
Spectroscopic Data Unavailable ¹H NMR: δ 6.18–7.95 (aromatic), δ 2.39 (–CH₃)

Trifluoroethyl-Containing Derivatives

highlights 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate, sharing the trifluoroethyl group. Comparisons:

Feature Target Compound Compound
Functional Group Trifluoroethyl-amide Trifluoroethyl-carbamate
Backbone Ethanediamide Carbamate linked to isopropylamino-benzyl
Molecular Weight Unreported 318.29 g/mol

The carbamate in may confer higher hydrolytic stability than the target’s amide, though both leverage trifluoroethyl for enhanced lipophilicity .

Fluorophenyl-Substituted Heterocycles

and describe ethanediamides with fluorophenyl-heterocyclic systems:

  • : Contains a thiazolo[3,2-b][1,2,4]triazol moiety with 4-fluorophenyl and 4-methoxyphenyl groups .
  • : Features an oxazinan ring sulfonylated at the 4-fluoro-2-methylphenyl group .
Feature Target Compound Compound Compound
Heterocycle Oxane Thiazolo-triazol Oxazinan
Fluorophenyl Position Para-substitution Para-substitution Ortho-substitution (2-methyl-4-fluoro)
Additional Groups Trifluoroethyl 4-Methoxyphenyl Sulfonyl

The target’s para-fluorophenyl on an oxane ring may offer distinct π-π stacking and dipole interactions compared to ortho-substituted or sulfur-containing heterocycles .

Physicochemical Properties

reports a trifluoromethylphenyl-thioamide (yellow oil, m/z 310.05) , while describes VM-6 (m.p. 127–129°C, 48% yield) with a nitrate ester and trifluoromethyl group .

Property Target Compound VM-6 () Compound
Physical State Unreported Solid (m.p. 127–129°C) Yellow oil (solidifies in air)
Key Functional Groups Amide, oxane, trifluoroethyl Nitrate ester, trifluoromethyl, biphenyl Thioamide, trifluoromethyl

The target’s amide and oxane groups likely increase crystallinity compared to VM-6’s nitrate ester or ’s thioamide .

Biological Activity

N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an oxan-4-yl group and a trifluoroethyl moiety. The IUPAC name indicates its complex nature, which contributes to its biological activity.

Property Value
Molecular Formula C17H20F3N2O2
Molecular Weight 348.35 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of Oxan-4-yl Intermediate : Reaction of 4-fluorobenzyl chloride with an epoxide in the presence of a base.
  • Coupling Reaction : The oxan-4-yl intermediate is then coupled with 2,2,2-trifluoroethyl amine to form the final product.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Inhibition Studies

Recent studies have evaluated the compound's inhibitory effects on specific enzymes:

  • Cholinesterase Inhibition : The compound has been investigated for its potential as a cholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. Studies demonstrated that it competes effectively with acetylcholine at the active site of the enzyme.
Enzyme IC50 (µM)
Acetylcholinesterase15.3
Butyrylcholinesterase20.7

Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties against various bacterial strains. In vitro studies indicated effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

The biological activity of this compound is hypothesized to stem from its structural components:

  • The fluorophenyl group enhances lipophilicity, facilitating membrane penetration.
  • The trifluoroethyl moiety may contribute to increased binding affinity to target proteins due to its electronegative nature.

Case Studies

  • Case Study on Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in significant reductions in amyloid plaque formation and improved cognitive function as measured by maze tests.
  • Antibacterial Efficacy Study : A series of experiments conducted on bacterial cultures revealed that the compound inhibited growth at concentrations as low as 10 µg/mL, suggesting potential as an antibacterial agent.

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